molecular formula C20H16N4O3S B2884953 Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1207044-40-3

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate

Cat. No. B2884953
CAS RN: 1207044-40-3
M. Wt: 392.43
InChI Key: ZDZRPQXLPZECRG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . They are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The structure of 2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antimicrobial Activity

The core structure of 2-methylimidazo[1,2-a]pyridine has demonstrated antimicrobial properties , particularly against Staphylococcus aureus . This suggests that derivatives like Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate could be explored for their potential in creating new antimicrobial agents .

Antitumor Applications

Imidazo[1,2-a]pyridine derivatives have been associated with antitumor effects . The unique structure of the compound may interact with biological pathways to inhibit the growth of cancer cells, making it a candidate for cancer research and drug development .

Hypoglycemic Effects

Some derivatives are known for their hypoglycemic activity , which could be beneficial in treating conditions like diabetes. The compound’s ability to modulate blood sugar levels can be an area of significant research interest .

Antiviral Properties

The imidazo[1,2-a]pyridine moiety is present in compounds with antiviral activities . Research into Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate could uncover new treatments for viral infections .

Sedative and Anxiolytic Effects

Compounds with the imidazo[1,2-a]pyridine structure have been used in drugs with sedative and anxiolytic properties , such as zolpidem. Investigating this derivative could lead to the development of new medications for insomnia or anxiety disorders .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the detection of metal ions like mercury and iron. This compound could be synthesized for use in biochemical assays and environmental testing .

Material Science Applications

Due to its structural characteristics, the imidazo[1,2-a]pyridine scaffold is useful in material science . It could be incorporated into light-sensitive dyes, optical media for data storage, or as a component in electronic devices .

Agricultural Use

The compound’s derivatives have been employed as pesticides and fungicides . Exploring the efficacy of Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate in protecting crops could be a valuable application in agriculture .

properties

IUPAC Name

methyl 4-[2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-17(24-10-4-3-5-16(24)21-12)18(25)23-20-22-15(11-28-20)13-6-8-14(9-7-13)19(26)27-2/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZRPQXLPZECRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate

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